Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate
Overview
Description
“Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate” is a chemical compound with the molecular formula C17H13NO3S . It is a compound that falls under the category of thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Chemosensors for Fluoride Ions
Researchers have developed novel chemosensors that incorporate phenol hydroxyl and 1,3,4-oxadiazole groups, demonstrating the potential of related compounds for selective fluoride ion detection. These sensors exhibit significant spectroscopic and colorimetric changes upon fluoride ion interaction, highlighting their applicability in environmental monitoring and analytical chemistry (Ma et al., 2013).
Photophysical Properties and Luminescence
The synthesis and investigation of compounds related to Methyl 4-(2-(3-hydroxyphenyl)thiazol-4-yl)benzoate have led to the discovery of materials with unique luminescence properties. These studies reveal the potential of such compounds in the development of organic light-emitting diodes (OLEDs) and other photonic applications due to their enhanced quantum yields and solvatochromic effects (Kim et al., 2021).
Liquid Crystalline Materials
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to this compound, has resulted in materials exhibiting cholesteric and nematic mesophases. These findings underscore the potential of these compounds in the creation of new liquid crystal displays (LCDs) and other devices requiring controlled light modulation (Han et al., 2010).
Mesophase Behavior Modification
Research on the effect of methyl substitution on the mesophase behavior of aryl benzoates indicates that structural modifications can significantly influence the liquid crystalline properties of these compounds. This opens avenues for the design of tailored materials for specific applications in displays and optical devices (Naoum et al., 2015).
Properties
IUPAC Name |
methyl 4-[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-21-17(20)12-7-5-11(6-8-12)15-10-22-16(18-15)13-3-2-4-14(19)9-13/h2-10,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFGFIWTDEAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228857 | |
Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-71-2 | |
Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[2-(3-hydroxyphenyl)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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